molecular formula C17H21N3O B14947350 (2E)-3-[4-(dimethylamino)phenyl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile

(2E)-3-[4-(dimethylamino)phenyl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile

Cat. No.: B14947350
M. Wt: 283.37 g/mol
InChI Key: UKVWISIUQIIITJ-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a piperidine ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dimethylamino Group:

    Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction, often involving the use of a suitable base and solvent.

    Ethenyl Cyanide Introduction: The final step involves the addition of the ethenyl cyanide group, which can be achieved through a coupling reaction using appropriate reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of (E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-2-(piperidine-1-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C17H21N3O/c1-19(2)16-8-6-14(7-9-16)12-15(13-18)17(21)20-10-4-3-5-11-20/h6-9,12H,3-5,10-11H2,1-2H3/b15-12+

InChI Key

UKVWISIUQIIITJ-NTCAYCPXSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N2CCCCC2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.